1-Bromo-1,1,2-trifluoro-2-methylpropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
140451-79-2 |
|---|---|
Molecular Formula |
C4H6BrF3 |
Molecular Weight |
190.99 g/mol |
IUPAC Name |
1-bromo-1,1,2-trifluoro-2-methylpropane |
InChI |
InChI=1S/C4H6BrF3/c1-3(2,6)4(5,7)8/h1-2H3 |
InChI Key |
OMPBXUMQETUVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)(F)Br)F |
Origin of Product |
United States |
Significance of Organobromine and Organofluorine Compounds in Synthetic Chemistry and Allied Sciences
Organobromine and organofluorine compounds are cornerstones of modern chemical science, each class bestowing distinct and highly valuable properties upon organic molecules.
Organobromine compounds are widely utilized in chemical synthesis primarily due to the reactivity of the carbon-bromine (C-Br) bond. wikipedia.org Bromine is an excellent leaving group, making alkyl and aryl bromides versatile substrates for a wide range of transformations, including nucleophilic substitution, dehydrobromination, and the formation of organometallic reagents such as Grignard reagents. wikipedia.org This reactivity underpins their role as key intermediates in the synthesis of complex molecules. Beyond the laboratory, organobromine compounds have significant industrial applications, most notably as fire retardants, with polybrominated diphenyl ethers being a prominent example. wikipedia.orgdbpedia.org Nature also produces a surprising diversity of organobromine compounds; in fact, they are the most common organohalides found in the marine environment, where organisms are estimated to release millions of tons of bromoform (B151600) and bromomethane (B36050) annually. wikipedia.orgrsc.org
Organofluorine compounds, on the other hand, are prized for the unique characteristics imparted by the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. nih.govoup.com The introduction of fluorine atoms or fluorinated groups (like the trifluoromethyl group, -CF₃) into a molecule can dramatically alter its physical, chemical, and biological properties. oup.com These changes often include enhanced thermal and metabolic stability, increased lipophilicity, and altered bioavailability. oup.comtaylorandfrancis.com Consequently, organofluorine compounds are exceptionally prevalent in the pharmaceutical and agrochemical industries, accounting for approximately 20% of all marketed pharmaceuticals. taylorandfrancis.com They also find widespread use in materials science, with well-known examples including fluoropolymers like Polytetrafluoroethylene (PTFE), and as refrigerants and volatile anesthetics. wikipedia.orgworktribe.com
The contrasting properties of the C-Br and C-F bonds are central to their utility in synthetic chemistry.
| Property | Carbon-Bromine (C-Br) Bond | Carbon-Fluorine (C-F) Bond |
| Bond Dissociation Energy (kcal/mol) | ~72.1 wikipedia.org | ~116 oup.com |
| Electronegativity of Halogen | 2.9 (Bromine) wikipedia.org | 4.0 (Fluorine) oup.com |
| Primary Role in Synthesis | Reactive handle, good leaving group wikipedia.org | Stability, modulation of properties oup.comtaylorandfrancis.com |
| Common Applications | Synthetic intermediates, fire retardants, fumigants wikipedia.orgdbpedia.org | Pharmaceuticals, agrochemicals, materials, refrigerants wikipedia.orgworktribe.com |
Overview of Fluorinated Bromoalkanes: Structural Diversity and Research Prominence
Fluorinated bromoalkanes are organic compounds that feature both fluorine and bromine atoms attached to an alkane framework. This combination creates bifunctional molecules that merge the stability and unique electronic properties conferred by fluorine with the synthetic versatility of the carbon-bromine bond. The research prominence of these compounds stems from their potential as specialized building blocks for creating more complex fluorinated molecules.
The structural diversity within this class of compounds is vast. It can be generated by varying:
The length and branching of the carbon skeleton.
The number of fluorine and bromine substituents.
The specific location (regiochemistry) of each halogen atom on the carbon chain.
This diversity allows for the fine-tuning of both chemical reactivity and physical properties. For example, the bromine atom can serve as a point for subsequent chemical reactions, while the fluorine atoms on the same or adjacent carbons can influence the rate and outcome of these reactions through inductive effects. Highly fluorinated segments of the molecule can also create regions of high lipophilicity or unique solubility characteristics, an approach exploited in "fluorous chemistry" to simplify product purification. wikipedia.org The simultaneous presence of a reactive site (C-Br) and a stability-conferring element (-CF₃) makes these compounds valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. oup.com
Positional Isomerism and Stereochemical Considerations in Bromotrifluoropropane Systems
Isomerism plays a critical role in defining the properties and function of a molecule. In halogenated alkanes, both positional isomerism and stereoisomerism are key considerations.
Positional Isomerism refers to constitutional isomers that possess the same carbon skeleton and functional groups but differ in the location of those functional groups along the chain. creative-chemistry.org.uklibretexts.org In a simple bromotrifluoropropane system (C₃H₄BrF₃), numerous positional isomers can exist. For example, the addition of hydrogen bromide (HBr) to 3,3,3-trifluoropropene (B1201522) can yield both 3-bromo-1,1,1-trifluoropropane (B1271859) and its positional isomer, 2-bromo-1,1,1-trifluoropropane. google.comepo.org The specific placement of the bromine and three fluorine atoms on the three-carbon propane (B168953) chain leads to a wide array of distinct chemical compounds with different physical and chemical properties.
Stereochemical Considerations involve the three-dimensional arrangement of atoms in a molecule. byjus.com A key concept in stereochemistry is chirality, which occurs when a molecule is non-superimposable on its mirror image. khanacademy.orgyoutube.com This property typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups. youtube.comcareerendeavour.com
When analyzing the specific structure of 1-Bromo-1,1,2-trifluoro-2-methylpropane , we can determine its potential for stereoisomerism:
Carbon-1 (C1): Is bonded to one bromine atom, two fluorine atoms, and the C2 carbon. Since it is bonded to two identical fluorine atoms, it is not a stereocenter.
Carbon-2 (C2): Is bonded to one fluorine atom, the C1 carbon, and two methyl (-CH₃) groups. Since it is bonded to two identical methyl groups, it is not a stereocenter.
Therefore, this compound is an achiral molecule and does not have enantiomers or diastereomers. However, it is important to note that other constitutional isomers with the same molecular formula (C₄H₆BrF₃) could be chiral. For instance, a hypothetical isomer like 2-bromo-1,1,1-trifluoro-2-methylpropane would also be achiral, but an isomer such as 3-bromo-1,1,1-trifluoro-2-methylpropane (B2396456) is chiral and would exist as a pair of enantiomers. nih.gov
Contextualization of 1 Bromo 1,1,2 Trifluoro 2 Methylpropane in Current Research Landscapes
Direct Halogenation Strategies
Direct halogenation of a suitable hydrocarbon precursor represents a primary and often economical route to haloalkanes. This section explores the potential application of radical and electrophilic bromination for the synthesis of this compound.
Radical Bromination of Fluorinated Alkane Precursors
Radical bromination is a well-established method for the introduction of a bromine atom into an alkane. The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator. The regioselectivity of this reaction is primarily governed by the stability of the resulting alkyl radical, with the order of stability being tertiary > secondary > primary.
In the context of synthesizing this compound, a plausible precursor for radical bromination would be 1,1,2-trifluoro-2-methylpropane. This precursor contains two types of C-H bonds: primary C-H bonds of the two methyl groups and a tertiary C-H bond at the C2 position. Based on radical stability, abstraction of the tertiary hydrogen atom would be favored, leading to the formation of a tertiary radical.
However, the presence of fluorine atoms on the adjacent carbon (C1) is known to influence the C-H bond dissociation energies (BDEs). Electron-withdrawing fluorine atoms can strengthen adjacent C-H bonds, a phenomenon known as the β-fluorination effect. This strengthening of the C-H bond at the C2 position could potentially decrease the rate of hydrogen abstraction at this site, thereby affecting the regioselectivity of the bromination reaction.
| Precursor | Potential Radical Intermediates | Expected Major Product | Factors Influencing Selectivity |
| 1,1,2-trifluoro-2-methylpropane | Tertiary radical at C2, Primary radical at C3 | This compound | Radical stability (favors tertiary), β-fluorination effect (may disfavor tertiary) |
Electrophilic Bromination at Specific Sites
Electrophilic bromination is a common method for the functionalization of electron-rich species, most notably aromatic compounds. This reaction involves the attack of an electrophilic bromine species on a center of high electron density. For alkanes, which lack π-systems or lone pairs of electrons, electrophilic attack on C-H bonds is generally not a feasible synthetic strategy under standard conditions. The high energy of the C-H sigma bond and the lack of a suitable site for electrophilic attack make this approach unsuitable for the synthesis of this compound from an alkane precursor.
Fluorination Reactions for Bromoalkane Scaffolds
An alternative synthetic strategy involves the introduction of the fluorine atoms onto a pre-existing bromoalkane scaffold. This approach relies on nucleophilic fluorination, where a fluoride (B91410) source replaces a suitable leaving group, such as a bromine atom.
Nucleophilic Fluorination of Brominated Substrates
The synthesis of this compound via nucleophilic fluorination would likely start from a polybrominated precursor. A potential substrate for this transformation could be 1,1,2-tribromo-2-methylpropane. The reaction would involve the sequential replacement of bromine atoms with fluorine using a suitable nucleophilic fluorinating agent.
Common nucleophilic fluorinating agents include alkali metal fluorides (e.g., KF, CsF), often in the presence of a phase-transfer catalyst or in a polar aprotic solvent, and amine-HF complexes. The reactivity of the C-Br bonds towards nucleophilic substitution would be influenced by the steric hindrance around the carbon atom. For a tertiary bromoalkane, the SN1 pathway might be favored, but this can be accompanied by significant E1 elimination side reactions. Recent advancements have focused on the development of catalytic systems that can promote the fluorination of hindered alkyl halides with minimal elimination.
| Substrate | Fluorinating Agent | Potential Challenges |
| 1,1,2-Tribromo-2-methylpropane | KF/Phase-transfer catalyst, CsF, Amine-HF complexes | Competing elimination reactions, control of the degree of fluorination |
Stereoselective Fluorination Techniques
If the bromoalkane precursor is chiral, the stereochemical outcome of the nucleophilic fluorination becomes a critical consideration. For a substitution reaction proceeding through an SN2 mechanism, an inversion of stereochemistry at the reacting center is expected. In contrast, an SN1 reaction would lead to racemization.
The development of stereoselective fluorination methods is an active area of research. These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the reaction. For the synthesis of an enantiomerically pure form of this compound, a stereoselective fluorination of a chiral polybrominated precursor would be a potential, albeit challenging, synthetic route.
Conversion from Other Halogenated Propane (B168953) Derivatives
The synthesis of this compound could also be envisioned through the conversion of other halogenated propane derivatives. This could involve isomerization reactions or the interconversion of different halogens.
One plausible strategy involves an elimination-addition sequence. For instance, a regioisomeric bromo-fluoro-methylpropane could be dehydrohalogenated to form a fluorinated alkene. Subsequent addition of HBr to this alkene, potentially under radical or polar conditions, could then yield the desired this compound. The regioselectivity of the HBr addition would be a critical factor in the success of this approach.
Another possibility is the conversion of a different halo-derivative, for example, a chloro- or iodo-substituted trifluoro-methylpropane, into the target bromo-compound. This could potentially be achieved through halogen exchange reactions.
| Starting Material | Reaction Sequence | Key Considerations |
| Isomeric bromo-fluoro-methylpropane | 1. Elimination (e.g., with a strong base) 2. Addition of HBr | Regioselectivity of the elimination and addition steps |
| Chloro- or Iodo-trifluoro-methylpropane | Halogen exchange reaction | Reaction conditions to favor the desired product |
Halogen Exchange Reactions (Bromine-Fluorine Interconversion)
Halogen exchange (Halex) reactions represent a fundamental strategy for the synthesis of organofluorine compounds, typically involving the substitution of a heavier halogen with fluorine. google.com However, the reverse process, a fluorine-to-bromine exchange, is less common due to the high strength of the C-F bond. Such transformations are thermodynamically challenging and require specific reagents to drive the reaction forward.
For a substrate like 1,1,1,2-tetrafluoro-2-methylpropane, a hypothetical precursor, conversion to the target compound would involve the selective exchange of one fluorine atom for a bromine atom. Reagents like aluminum tribromide (AlBr₃) or boron tribromide (BBr₃) are known to cleave C-F bonds, particularly in activated or polyfluorinated systems. The reaction would likely proceed through the formation of a carbocation intermediate at the tertiary carbon, followed by nucleophilic attack by a bromide ion.
Key Challenges:
C-F Bond Strength: The high dissociation energy of the C-F bond presents a significant kinetic barrier.
Selectivity: Achieving selective mono-bromination without affecting other fluorine atoms or inducing side reactions like elimination is difficult.
Rearrangement: Carbocationic intermediates are prone to rearrangement, potentially leading to isomeric impurities.
While direct fluorine-to-bromine exchange on a saturated, branched fluoroalkane is a challenging route, it remains a theoretical possibility under harsh conditions with potent Lewis acidic reagents.
Addition Reactions to Unsaturated Fluorinated Hydrocarbons
A more plausible and controllable route involves the addition of bromine-containing reagents across the double bond of a fluorinated alkene precursor. The logical starting material for this compound would be 3,3-difluoro-2-methyl-1-propene . The addition of hydrogen bromide (HBr) or a combination of a bromide source and a fluoride source across the C=C bond can be tailored to achieve the desired product.
The addition of HBr to unsymmetrical alkenes can proceed via either a Markovnikov or anti-Markovnikov mechanism, depending on the reaction conditions.
Markovnikov Addition: In the presence of a protic acid, the reaction proceeds through the more stable carbocation. For 3,3-difluoro-2-methyl-1-propene, protonation would occur at the CH₂ carbon, leading to a tertiary carbocation stabilized by the adjacent methyl group but destabilized by the electron-withdrawing CF₂ group. Subsequent attack by Br⁻ would yield the desired product.
Anti-Markovnikov Addition: This mechanism is typically initiated by free radicals, often generated by peroxides or UV light. epo.org This would lead to the bromine atom adding to the less substituted carbon, resulting in the isomeric product 2-(Bromomethyl)-1,1-difluoropropane .
Another approach is bromofluorination, where "BrF" is added across the double bond. This can be achieved using reagents like N-Bromosuccinimide (NBS) in the presence of a fluoride source such as triethylamine (B128534) trihydrofluoride. orgsyn.org The regioselectivity of this addition is governed by the formation of a bromonium ion intermediate, followed by nucleophilic attack by a fluoride ion at the more substituted carbon, which would also lead to the target structure. orgsyn.org
Table 1: Comparison of Addition Reaction Strategies
| Reaction Type | Reagents | Mechanism | Expected Regioselectivity | Potential Byproducts |
|---|---|---|---|---|
| Hydrobromination | HBr (in polar solvent) | Electrophilic Addition (Markovnikov) | Bromine on C1 | Isomeric addition products, polymers |
| Hydrobromination | HBr, Peroxides/UV light | Free Radical Addition (Anti-Markovnikov) | Bromine on C2 (isomer) | Markovnikov product, polymers |
| Bromofluorination | NBS, Et₃N·3HF | Electrophilic Addition | Bromine on C1, Fluorine on C2 | Regioisomers |
Advanced Synthetic Protocols and Reagent Development
Modern synthetic chemistry offers sophisticated tools for creating specific C-Br and C-F bonds, moving beyond classical methods to catalytic and highly selective functional group interconversions.
Catalytic Approaches in C-Br and C-F Bond Formation
The formation of carbon-halogen bonds can be effectively mediated by transition metal catalysts. While much research has focused on C-F bond formation for applications in pharmaceuticals and materials science, the principles can be extended to C-Br bond formation. nih.govnih.gov
Catalytic C-F Bond Formation: Palladium and nickel complexes are prominent in catalyzing the formation of C-F bonds. mdpi.comresearchgate.net These reactions often involve the reductive elimination from a metal center. acs.org While not directly forming the C-Br bond of the target molecule, these methods could be used to synthesize a fluorinated precursor. For instance, a catalyst could mediate the fluorination of a corresponding chlorinated or triflated precursor to generate the trifluoro moiety.
Catalytic C-Br Bond Formation: The direct, catalytic bromination of a C-H bond at a specific position on a precursor like 1,1,2-trifluoro-2-methylpropane would be an elegant synthetic route. This often involves directing groups to achieve regioselectivity. Given the unactivated nature of the C-H bonds in the precursor, this remains a significant challenge. However, radical-based catalytic methods using N-bromosuccinimide in the presence of a photocatalyst could offer a potential pathway.
Functional Group Interconversions for Alkyl Bromide Generation
A highly reliable strategy involves the synthesis of a precursor molecule containing the required carbon skeleton and fluoro-substituents, but with a different functional group—most commonly a hydroxyl group—that can be readily converted to a bromide. ub.edu The logical precursor here would be 1,1,2-trifluoro-2-methylpropan-1-ol .
The conversion of alcohols to alkyl bromides is a cornerstone of organic synthesis. vanderbilt.edu Several standard methods are available, each with its own advantages regarding reaction conditions and substrate tolerance.
Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). It proceeds under mild, neutral conditions, which is advantageous for substrates that may be sensitive to acid.
Using Phosphorus Tribromide (PBr₃): This is a classic method for converting primary and secondary alcohols to the corresponding bromides. The reaction typically requires careful temperature control to avoid side reactions.
Using Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide is an effective reagent for this transformation.
Table 2: Reagents for Alcohol to Alkyl Bromide Conversion
| Reagent System | Typical Conditions | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| PPh₃ / CBr₄ (Appel Reaction) | CH₂Cl₂ or CH₃CN, 0°C to RT | SN2 | Mild, neutral conditions | Stoichiometric phosphine (B1218219) oxide byproduct |
| PBr₃ | Pyridine or neat, 0°C | SN2 | High reactivity | Can generate acidic byproducts (HBr) |
| SOBr₂ | Pyridine or ether, low temp | SNi or SN2 | Gaseous byproducts (SO₂, HBr) | Reagent is moisture-sensitive |
Optimization of Reaction Conditions and Isolation Techniques
Regardless of the chosen synthetic route, maximizing the yield and purity of this compound requires careful optimization of reaction parameters and efficient isolation.
Optimization of Reaction Conditions: The process of optimizing a chemical reaction involves systematically varying parameters to find the conditions that provide the best outcome, typically measured in terms of yield, purity, and reaction time. nih.gov
Temperature: Halogenation reactions can be highly exothermic. Controlling the temperature is crucial to prevent side reactions such as elimination or the formation of poly-halogenated byproducts.
Solvent: The choice of solvent can influence reaction rates and selectivity. For polar reactions like electrophilic additions, polar aprotic solvents (e.g., dichloromethane, acetonitrile) are often used. For radical reactions, non-polar solvents like carbon tetrachloride might be employed.
Concentration: The concentration of reactants can affect the reaction order and the relative rates of desired versus undesired pathways.
Catalyst Loading: In catalytic reactions, the amount of catalyst must be optimized to ensure efficient conversion without leading to unwanted side reactions or being economically unviable. researchgate.net
Isolation and Purification Techniques: The final step in the synthesis is the isolation and purification of the target compound from the reaction mixture. Given that this compound is a volatile halogenated alkane, specific techniques are required.
Aqueous Workup: The crude reaction mixture is often first washed with water or mild aqueous solutions of base (e.g., sodium bicarbonate) or reducing agents (e.g., sodium bisulfite) to remove acidic byproducts, unreacted reagents, and inorganic salts. orgsyn.org
Distillation: Fractional distillation is the primary method for purifying volatile liquid compounds. The separation is based on differences in boiling points between the product and any remaining starting materials, solvents, or byproducts.
Chromatography: For removing impurities with similar boiling points, column chromatography using a stationary phase like silica (B1680970) gel or alumina (B75360) can be effective. ijddr.in Gas chromatography (GC) can also be used for both analysis and preparative-scale purification of volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the disposition of fluorine atoms within the molecule. The analysis of ¹H, ¹³C, and ¹⁹F spectra, enhanced by 2D correlation experiments, provides a complete picture of the molecular structure.
The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting a single resonance corresponding to the six equivalent protons of the two methyl (-CH₃) groups. Due to the molecular symmetry, both methyl groups are chemically identical. This resonance, however, will display complex splitting (multiplicity) due to coupling with the adjacent fluorine atom on the tertiary carbon (C2). This three-bond coupling (³JHF) would split the proton signal into a doublet. Further, weaker, long-range coupling to the two fluorine atoms on the terminal carbon (C1) might also be observed. The electronegativity of the adjacent fluorine atoms is expected to shift this signal downfield compared to a typical methyl group in an alkane.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|
The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three unique carbon environments in the molecule. Each of these signals will be split into multiplets due to one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine couplings, which are typically large.
Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single resonance, split into a doublet by the fluorine atom on C2 (²JCF).
Tertiary Carbon (-C(F)-): This carbon is directly bonded to one fluorine and adjacent to two others. It is expected to be split into a doublet by the directly attached fluorine (¹JCF) and then further into a triplet by the two geminal fluorines on C1 (²JCF).
Terminal Carbon (-CF₂Br): This carbon is bonded to two fluorine atoms and is adjacent to one other. Its signal is anticipated to be a triplet due to the two directly bonded fluorines (¹JCF), which is then split into a doublet by the fluorine on C2 (²JCF).
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C H₃ | 20 - 30 | Doublet | ²JCF ≈ 20-30 Hz |
| -C (F)- | 90 - 110 | Doublet of Triplets | ¹JCF ≈ 170-200 Hz; ²JCF ≈ 20-30 Hz |
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. azom.com Two distinct signals are expected for this compound, corresponding to the two different fluorine environments.
-CF₂Br Fluorines: The two chemically equivalent fluorine atoms on the terminal carbon will produce one signal. This signal will be split into a doublet by the single fluorine atom on the adjacent carbon (C2) due to three-bond fluorine-fluorine coupling (³JFF).
-C(F)- Fluorine: The single fluorine atom on the tertiary carbon will generate a second signal, which will be split into a triplet by the two adjacent fluorine atoms on C1 (³JFF).
Predicted ¹⁹F NMR Data
| Fluorine Atom(s) | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CF ₂Br | -50 to -70 | Doublet | ³JFF ≈ 15-25 Hz |
Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete connectivity of the molecule. magritek.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would not be particularly informative for this molecule, as there is only one type of proton environment and therefore no proton-proton spin coupling to observe.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a clear cross-peak correlating the proton signal of the methyl groups with the carbon signal of the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. For this compound, the following key correlations would be expected:
A cross-peak between the methyl protons and the tertiary carbon (-C (F)-).
A cross-peak between the methyl protons and the terminal carbon (-C F₂Br). These correlations would definitively establish the carbon skeleton and the position of the methyl groups.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound would be characterized by strong absorptions from the carbon-fluorine bonds and typical absorptions for alkyl groups.
C-H Stretching: Absorptions in the 2975-2845 cm⁻¹ region are characteristic of the C-H stretching vibrations within the methyl groups. docbrown.info
C-H Bending: C-H bending or deformation vibrations for the methyl groups are expected to appear in the 1480-1270 cm⁻¹ range. docbrown.info
C-F Stretching: Carbon-fluorine bonds produce very strong and characteristic absorption bands. Due to the presence of both -CF- and -CF₂- groups, multiple strong bands are expected in the 1200-1000 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a characteristic absorption in the lower wavenumber region of the spectrum, typically between 750 and 500 cm⁻¹. docbrown.info
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of overlapping vibrations that is unique to the molecule, serving as a definitive identifier. docbrown.info
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (methyl) | 2975 - 2845 | Medium-Strong |
| C-H Bend (methyl) | 1480 - 1270 | Medium |
| C-F Stretch | 1200 - 1000 | Strong, Multiple Bands |
Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathway Mapping
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.
Molecular Ion Peak: The key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. docbrown.info Therefore, the molecular ion (M⁺) peak for this compound (C₄H₆BrF₃) will appear as a pair of peaks of nearly equal intensity, known as the M and M+2 peaks, at m/z 190 and 192, respectively.
Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting carbocations and neutral radicals. The C-Br bond is relatively weak and its cleavage is a common fragmentation pathway.
Loss of Bromine Radical (•Br): The most prominent fragmentation is likely the loss of a bromine radical, leading to a [C₄H₆F₃]⁺ fragment ion at m/z 111.
Alpha-Cleavage: Cleavage of the C-C bond can also occur. This could result in the formation of a [CF₂Br]⁺ fragment (m/z 129/131) or a [(CH₃)₂CF]⁺ fragment (m/z 65).
Loss of Methyl Radical (•CH₃): Loss of a methyl group from the molecular ion would result in a fragment ion [C₃H₃BrF₃]⁺ at m/z 175/177, which would also exhibit the characteristic M/M+2 bromine isotope pattern.
Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 190 / 192 | [C₄H₆⁷⁹BrF₃]⁺ / [C₄H₆⁸¹BrF₃]⁺ | Molecular Ion (M⁺, M+2), characteristic 1:1 ratio |
| 175 / 177 | [C₃H₃⁷⁹BrF₃]⁺ / [C₃H₃⁸¹BrF₃]⁺ | Loss of •CH₃ |
| 129 / 131 | [C⁷⁹BrF₂]⁺ / [C⁸¹BrF₂]⁺ | Alpha-cleavage |
| 111 | [C₄H₆F₃]⁺ | Loss of •Br |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound. In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.
For this compound, the mass spectrum would be expected to exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion of this compound would likely proceed through several pathways, driven by the stability of the resulting carbocations and neutral radicals. Key predicted fragmentation patterns include:
Alpha-Cleavage: The cleavage of the C-C bond adjacent to the carbon bearing the halogens is a common fragmentation pathway. This would result in the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.
Halogen Loss: The cleavage of the C-Br or C-F bonds can also occur. The C-Br bond is weaker than the C-F bond, making the loss of a bromine radical (•Br) a more probable event.
Rearrangements: Rearrangement reactions, such as hydrogen or fluorine shifts, could also occur, leading to the formation of other fragment ions.
Interactive Data Table: Predicted EI-MS Fragmentation of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Significance |
| 195/197 | [C₄H₆BrF₃]⁺ | C₄H₆BrF₃ | Molecular Ion (M/M+2) |
| 180/182 | [C₃H₃BrF₃]⁺ | C₃H₃BrF₃ | Loss of •CH₃ |
| 116 | [C₄H₆F₃]⁺ | C₄H₆F₃ | Loss of •Br |
| 101 | [C₃H₃F₃]⁺ | C₃H₃F₃ | Loss of •Br and •CH₃ |
| 69 | [CF₃]⁺ | CF₃ | Trifluoromethyl cation |
| 57 | [C₄H₉]⁺ | C₄H₉ | tert-Butyl cation (from rearrangement) |
| 41 | [C₃H₅]⁺ | C₃H₅ | Allyl cation |
Note: The m/z values for bromine-containing fragments are given for both 79Br and 81Br isotopes.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high precision. This high precision allows for the determination of the elemental composition of the ion, as the exact mass of an ion is unique to its specific combination of isotopes.
For this compound, HRMS would be used to confirm the elemental formula of the molecular ion and its major fragments. By comparing the experimentally measured exact mass with the theoretically calculated exact mass for a given formula, the elemental composition can be unambiguously determined.
Theoretical Exact Masses of Key Ions:
| Ion Formula | Calculated Exact Mass (Da) |
| C₄H₆⁷⁹BrF₃ | 195.9608 |
| C₄H₆⁸¹BrF₃ | 197.9588 |
| C₃H₃⁷⁹BrF₃ | 180.9451 |
| C₃H₃⁸¹BrF₃ | 182.9431 |
| C₄H₆F₃ | 111.0421 |
The high accuracy of HRMS provides a high degree of confidence in the proposed molecular formula and the identity of the fragment ions, which is a critical step in the structural elucidation process.
Chiral Spectroscopy for Enantiomeric Excess Determination (if applicable)
Chirality is a key stereochemical feature of many organic molecules and is of great importance in fields such as medicinal chemistry and materials science. A molecule is chiral if it is non-superimposable on its mirror image. The presence of a stereocenter, typically a carbon atom bonded to four different groups, is a common cause of chirality.
In the case of this compound, the carbon atom bonded to the bromine and a fluorine atom (C1) is a stereocenter. The four different groups attached to this carbon are:
A bromine atom (-Br)
A fluorine atom (-F)
A hydrogen atom (-H)
A 2,2-difluoro-1,1-dimethylethyl group (-C(F)(CH₃)₂)
Due to the presence of this chiral center, this compound exists as a pair of enantiomers. Therefore, chiral spectroscopy is applicable for the determination of the enantiomeric excess (ee) of a sample.
Chiral spectroscopy techniques, such as circular dichroism (CD) or vibrational circular dichroism (VCD), can be used to differentiate between the two enantiomers. These techniques measure the differential absorption of left and right circularly polarized light. A racemic mixture (equal amounts of both enantiomers) will be chiroptically silent, while an enantiomerically enriched sample will show a characteristic spectrum. The intensity of the signal is proportional to the enantiomeric excess, allowing for its quantitative determination. The use of chiral chromatography, often coupled with a spectroscopic detector, is another powerful method for separating and quantifying the enantiomers of this compound.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry, are profoundly influenced by the structure of the alkyl halide. In the case of this compound, with the structure Br(F)₂C-CF(CH₃)₂, both unimolecular (SN1) and bimolecular (SN2) pathways are severely impeded.
Unimolecular (Sₙ1) Pathways: Carbocation Stability and Rearrangements
The Sₙ1 mechanism proceeds through a two-step process, the first and rate-determining step of which is the formation of a carbocation intermediate. ncert.nic.in The stability of this carbocation is paramount to the reaction rate. libretexts.org For this compound, the departure of the bromide ion would generate a primary carbocation (⁺CF₂-CF(CH₃)₂).
Carbocation rearrangements, such as hydride or methyl shifts, are common in Sₙ1 reactions if they lead to a more stable carbocation. libretexts.org However, in this case, the adjacent carbon has no hydrogens to shift. A 1,2-methyl shift would still result in a highly unstable carbocation due to the proximity of the electron-withdrawing trifluoromethyl group. Consequently, the high energy of activation required to form the initial, destabilized primary carbocation makes the Sₙ1 pathway kinetically inaccessible.
Bimolecular (Sₙ2) Pathways: Steric Hindrance and Inversion of Configuration
The Sₙ2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group, resulting in an inversion of stereochemistry. lecturio.com The rate of this reaction is highly sensitive to steric hindrance at the reaction center. libretexts.orgchemistrysteps.com
Although this compound is a primary alkyl halide—a substrate class that typically favors Sₙ2 reactions—it possesses extreme steric hindrance on the adjacent (beta) carbon. ncert.nic.in This carbon is tertiary and is bonded to a fluorine atom and two bulky methyl groups. This arrangement is analogous to that of neopentyl bromide (1-bromo-2,2-dimethylpropane), which is famously unreactive in Sₙ2 reactions. acs.orgyoutube.com The bulky groups effectively shield the electrophilic carbon from the required backside attack by a nucleophile. quora.comlibretexts.org Any approaching nucleophile would experience significant steric repulsion from the methyl groups, making it virtually impossible to reach the orbital required for bond formation. This prohibitive steric hindrance makes the Sₙ2 pathway exceptionally slow. libretexts.org
Comparative Kinetic Studies with Related Haloalkanes
While specific kinetic data for this compound is scarce due to its low reactivity, its reaction rates can be predicted by comparing its structure to other well-studied haloalkanes. The compound is expected to be significantly less reactive than standard primary, secondary, or tertiary haloalkanes in both Sₙ1 and Sₙ2 reactions.
| Haloalkane | Structure | Substrate Type | Relative Sₙ1 Rate | Relative Sₙ2 Rate | Governing Factor(s) |
|---|---|---|---|---|---|
| Bromoethane | CH₃CH₂Br | Primary | Very Slow | Fast | Unhindered, unstable primary carbocation |
| 2-Bromopropane | (CH₃)₂CHBr | Secondary | Slow | Slow | Steric hindrance, secondary carbocation |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Tertiary | Fast | Extremely Slow | Stable tertiary carbocation, high steric hindrance |
| 1-Bromo-2,2-dimethylpropane (Neopentyl bromide) | (CH₃)₃CCH₂Br | Primary (Hindered) | Very Slow | Extremely Slow | Severe β-steric hindrance, unstable primary carbocation |
| This compound | Br(F)₂C-CF(CH₃)₂ | Primary (Hindered) | Negligible | Negligible | Severe β-steric hindrance, electronic destabilization of carbocation |
Solvent Effects on Reaction Rates and Selectivity
Solvent choice plays a critical role in influencing the pathway of nucleophilic substitution reactions. libretexts.org Polar protic solvents (e.g., water, ethanol) are adept at stabilizing carbocation intermediates through solvation, thereby favoring Sₙ1 reactions. quora.comlibretexts.org Conversely, polar aprotic solvents (e.g., acetone, DMSO) enhance the strength of nucleophiles and are preferred for Sₙ2 reactions. patsnap.comwfu.edu
For this compound, while these general principles apply, the solvent's influence is unlikely to overcome the fundamental structural barriers to reaction.
In a polar protic solvent , the Sₙ1 pathway would be theoretically favored. However, the extreme instability of the fluorinated primary carbocation presents an energetic barrier that even a highly ionizing solvent cannot sufficiently lower to allow for a significant reaction rate.
In a polar aprotic solvent , the Sₙ2 pathway would be favored. Yet, the severe steric hindrance preventing backside attack remains the dominant factor, rendering the reaction impractically slow regardless of the solvent or nucleophile strength.
Therefore, while solvent can modulate reactivity, it cannot induce a reaction that is fundamentally inhibited by the substrate's inherent electronic and steric properties.
| Solvent Type | Example | Effect on Sₙ1 Rate | Effect on Sₙ2 Rate | Reason |
|---|---|---|---|---|
| Polar Protic | Water, Ethanol | Increases | Decreases | Stabilizes carbocation (Sₙ1); Solvates and weakens nucleophile (Sₙ2) |
| Polar Aprotic | Acetone, DMSO | Decreases | Increases | Poorly solvates carbocation (Sₙ1); Enhances nucleophile reactivity (Sₙ2) |
| Non-polar | Hexane, Benzene | Very Slow | Very Slow | Poor stabilization of charged intermediates/transition states; Low solubility of nucleophiles |
Elimination Reactions
Elimination reactions, which result in the formation of alkenes, compete with substitution reactions and are also governed by the substrate's structure.
Dehydrobromination Pathways (E1 and E2) to Form Fluorinated Alkenes
Both E1 and E2 elimination mechanisms involve the removal of a hydrogen atom from a carbon adjacent (beta) to the carbon bearing the leaving group. lumenlearning.com This process is known as dehydrobromination. doubtnut.com
The E1 mechanism is analogous to the Sₙ1 pathway, proceeding through a carbocation intermediate. masterorganicchemistry.com A weak base then removes a beta-hydrogen to form a double bond.
The E2 mechanism is a concerted, one-step process where a strong base removes a beta-hydrogen simultaneously as the leaving group departs. masterorganicchemistry.comyoutube.com
For this compound (Br(F)₂C-CF(CH₃)₂), the alpha-carbon is the -CF₂Br group. The beta-carbon is the tertiary -CF(CH₃)₂ group. A critical examination of this structure reveals that there are no hydrogen atoms on the beta-carbon . The hydrogens are located two carbons away, on the gamma-carbons of the methyl groups.
Because the fundamental requirement for both E1 and E2 dehydrobromination—the presence of a beta-hydrogen—is not met, these elimination pathways are impossible for this compound. The molecule cannot undergo dehydrobromination to form a fluorinated alkene under standard conditions.
Regioselectivity and Stereoselectivity in Alkene Formation (Zaitsev vs. Hofmann)
Elimination reactions of alkyl halides, such as dehydrobromination, can lead to the formation of different alkene isomers. The regioselectivity of this process is typically governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, or Hofmann's rule, which favors the formation of the least substituted alkene. chemistnotes.com
For this compound, the presence of fluorine atoms is expected to significantly influence the outcome of an elimination reaction. The strong electron-withdrawing nature of fluorine atoms increases the acidity of the β-hydrogens on the methyl groups. Furthermore, the carbon-fluorine bond is significantly stronger than other carbon-halogen bonds, making the fluoride ion a poor leaving group. chemistrysteps.comreddit.com This characteristic can favor an E1cB (Elimination Unimolecular conjugate Base) mechanism, where a carbanion intermediate is formed first by the removal of the most acidic proton. chemistrysteps.comreddit.com In this case, the protons on the two methyl groups are the only β-hydrogens available for abstraction. Abstraction of a proton from a methyl group would lead to the formation of 3,3,4-trifluoro-3-methyl-1-butene. Due to the electronic effects of the fluorine atoms favoring a carbanion-like transition state on the less substituted carbon, the reaction is predicted to favor the Hofmann product. chemistrysteps.com
Factors that would be investigated to determine the precise product distribution include the nature of the base used (sterically hindered bases like potassium tert-butoxide favor Hofmann elimination) and the reaction conditions. chemistnotes.comlibretexts.org
Organometallic Transformations
Formation of Grignard Reagents and Organolithium Species
The formation of Grignard reagents involves the reaction of an alkyl halide with magnesium metal in an ether solvent, while organolithium reagents can be formed using lithium metal. mnstate.edumasterorganicchemistry.com These reactions effectively reverse the polarity of the carbon atom attached to the halogen, turning it from an electrophilic site into a highly nucleophilic one. adichemistry.com
The synthesis of the Grignard or organolithium reagent from this compound would involve the insertion of magnesium or lithium into the C-Br bond.
Reaction for Grignard Reagent Formation: (CH₃)₂C(CF₃)Br + Mg → (CH₃)₂C(CF₃)MgBr
Reaction for Organolithium Reagent Formation: (CH₃)₂C(CF₃)Br + 2Li → (CH₃)₂C(CF₃)Li + LiBr
The high degree of fluorination in the molecule could present challenges for the stability of these organometallic reagents. Perfluorinated Grignard and organolithium reagents are known, but can be prone to decomposition, for instance, through the elimination of a metal fluoride. The specific stability and reactivity of the Grignard and organolithium species derived from this compound would require experimental verification. These reagents, if successfully formed, would be potent nucleophiles and strong bases. wikipedia.orgsigmaaldrich.com
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Sonogashira) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. In principle, this compound could serve as the electrophilic partner in these reactions.
Suzuki Coupling: This reaction couples an organohalide with an organoboron compound. nih.gov The C(sp³)-Br bond in this compound could potentially react with a boronic acid or ester in the presence of a palladium catalyst and a base.
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. wikipedia.org The reaction is known for its ability to couple sp³-hybridized carbons. mit.edunih.gov
Sonogashira Coupling: This reaction specifically forms a C-C bond between an organohalide and a terminal alkyne. wikipedia.orglibretexts.org While typically used for aryl and vinyl halides, conditions for coupling alkyl halides have been developed.
A significant challenge in using highly fluorinated alkyl halides in these reactions is the potential for β-fluoride elimination from the organopalladium intermediate. The specific success and efficiency of these coupling reactions with this compound would depend heavily on the choice of catalyst, ligands, and reaction conditions to favor reductive elimination over competing side reactions.
Radical Reactions and Reductive Dehalogenation
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, allowing it to participate in radical reactions. Reductive dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common transformation. This can be achieved using radical chain reactions, for example, with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).
The mechanism would involve:
Initiation: Formation of a tributyltin radical from the initiator.
Propagation: The tributyltin radical abstracts the bromine atom from this compound, generating a tertiary alkyl radical, (CH₃)₂C(CF₃)•, and tributyltin bromide. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to form the product, 1,1,2-trifluoro-2-methylpropane, and regenerate the tributyltin radical to continue the chain.
Reductive dehalogenation of poly- and perfluoroalkyl substances is also an area of significant environmental research, often employing methods like vitamin B12 catalysis or biochemical pathways, although these are generally focused on degradation rather than controlled synthesis. nih.govehs-support.comnih.gov
Investigation of Halogen Bonding Interactions and Their Influence on Reactivity
Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov The bromine atom in this compound is a potential halogen bond donor. The electron-withdrawing trifluoromethyl and methyl groups attached to the same carbon as the bromine would polarize the C-Br bond, creating a region of positive electrostatic potential, known as a σ-hole, on the bromine atom opposite to the C-Br bond.
The presence of the highly electronegative fluorine atoms is expected to enhance the magnitude of this σ-hole, making this compound a potentially strong halogen bond donor compared to non-fluorinated analogues. These interactions could influence the compound's physical properties (e.g., boiling point, crystal packing) and its reactivity by coordinating to Lewis basic sites on other reactants, solvents, or catalysts, potentially altering reaction pathways and rates. nih.govresearchgate.net Detailed investigation would require crystallographic studies of the compound co-crystallized with Lewis bases or spectroscopic analysis in solution.
Computational and Theoretical Studies on 1 Bromo 1,1,2 Trifluoro 2 Methylpropane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. DFT calculations determine the electron density of a system to derive its energy, which allows for the optimization of the molecular geometry to find the most stable arrangement of atoms.
For a molecule like 1-Bromo-1,1,2-trifluoro-2-methylpropane, DFT would be employed to calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. The substitution of hydrogen atoms with highly electronegative fluorine atoms and a larger bromine atom on the propane (B168953) backbone is expected to cause significant changes in the molecular geometry compared to simple alkanes. For instance, the substitution of hydrogen with fluorine on a carbon atom is known to shorten adjacent carbon-carbon bonds. mdpi.com
The stability of the molecule is determined by finding the minimum energy conformation on the potential energy surface. The calculated total energy can also be used to determine its thermodynamic stability relative to other isomers or related compounds.
Disclaimer: The following table contains illustrative data for a related compound, 2,2-difluoropropane, to demonstrate the type of information obtained from DFT calculations. Specific computational data for this compound is not available in the cited literature.
| Parameter | Value |
|---|---|
| C-C Bond Length | 1.514 Å |
| C-F Bond Length | 1.369 Å |
| C-H Bond Length | 1.095 Å |
| ∠FCF Bond Angle | 106.5° |
| ∠CCC Bond Angle | 114.2° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. semanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more likely to be reactive. semanticscholar.org For this compound, the presence of electronegative fluorine and bromine atoms would significantly influence the energies of these frontier orbitals.
Disclaimer: The following table provides hypothetical, illustrative values for frontier orbital energies and related reactivity descriptors to demonstrate the output of molecular orbital analysis. These are not actual calculated values for this compound.
| Descriptor | Illustrative Value (eV) |
|---|---|
| HOMO Energy | -11.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 10.7 |
The distribution of electron density in a molecule determines its polarity and how it interacts with other molecules. An electrostatic potential (ESP) map is a visual representation of the charge distribution on the molecule's surface. youtube.com These maps are valuable for predicting sites of nucleophilic and electrophilic attack.
Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to attack by electrophiles. youtube.comresearchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. youtube.comresearchgate.net In this compound, the highly electronegative fluorine atoms would create a significant negative potential around them, while the carbon atoms bonded to them would become more electron-deficient (more positive potential). researchgate.netwalisongo.ac.id The bromine atom would also contribute to this charge separation. The ESP map provides a qualitative prediction of the molecule's reactive behavior. walisongo.ac.id
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, researchers can identify key intermediates and transition states.
For reactions involving this compound, such as substitution or elimination reactions, computational modeling can map out the potential energy surface. This involves locating the structures of all transition states and intermediates along the reaction coordinate. The transition state is the highest energy point on the reaction pathway, and the energy required to reach it is the activation energy.
Chemical reactions can be under either kinetic or thermodynamic control. A kinetically controlled reaction is one where the product distribution is determined by the relative rates of formation of the products, meaning the product formed via the lowest activation energy pathway will dominate. A thermodynamically controlled reaction is one where the product distribution is governed by the relative stabilities of the products, with the most stable product being the major one.
Computational modeling can predict which type of control will be operative by calculating the energies of both the transition states (for kinetics) and the final products (for thermodynamics). By comparing the activation energy barriers leading to different products, one can predict the major kinetic product. Similarly, by comparing the relative energies of the possible products, the major thermodynamic product can be identified. For reactions of this compound, this analysis would be critical in predicting the outcome of, for instance, elimination reactions where different isomeric alkenes could be formed.
Disclaimer: The following table presents a hypothetical energy profile for a reaction to illustrate how computational data can distinguish between kinetic and thermodynamic control. The values are not based on actual calculations for this compound.
| Parameter | Pathway to Product A | Pathway to Product B |
|---|---|---|
| Activation Energy (kcal/mol) | 20 | 25 |
| Relative Product Energy (kcal/mol) | -10 | -15 |
In this illustrative example, Product A would be the kinetic product because it has a lower activation energy. Product B would be the thermodynamic product because it has a lower relative energy (is more stable).
Conformational Analysis and Potential Energy Surface Exploration
The conformational landscape of this compound would be primarily determined by the rotation around the C1-C2 single bond. A potential energy surface (PES) scan can be computationally performed by systematically varying the dihedral angle of a key substituent group and calculating the single-point energy at each step. For this molecule, the Br-C1-C2-C(H3) dihedral angle would be a suitable coordinate to explore the rotational barrier.
The resulting PES would likely reveal energy minima corresponding to staggered conformations, which are generally more stable due to reduced steric hindrance and hyperconjugation effects. Energy maxima would correspond to eclipsed conformations. Due to the presence of bulky and electronegative substituents (bromine and fluorine atoms, and a methyl group), the energy differences between various staggered and eclipsed conformers could be significant.
Table 1: Illustrative Potential Energy Surface Scan Data for this compound
| Dihedral Angle (Br-C1-C2-C(H3)) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | 5.2 | Eclipsed (Br-CH3) |
| 60° | 0.0 | Staggered (Gauche) |
| 120° | 4.8 | Eclipsed (F-CH3) |
| 180° | 0.8 | Staggered (Anti) |
| 240° | 4.8 | Eclipsed (F-CH3) |
| 300° | 0.0 | Staggered (Gauche) |
Note: This data is hypothetical and for illustrative purposes only.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are invaluable for predicting and interpreting spectroscopic data.
Theoretical NMR Chemical Shift and Coupling Constant Calculations
The prediction of NMR spectra is a powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a common approach for calculating NMR chemical shifts. These calculations would be performed on the optimized geometry of the most stable conformer(s) of this compound. The theoretical chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
The calculations would predict distinct chemical shifts for the non-equivalent protons of the methyl groups and the single proton on the adjacent carbon. Similarly, unique signals would be predicted for the different carbon and fluorine atoms. Spin-spin coupling constants (J-couplings) can also be calculated to further aid in the interpretation of experimental spectra.
Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | -CH₃ | 1.25 |
| -CH | 4.10 | |
| ¹³C | -CH₃ | 25.8 |
| -C(CH₃) | 45.2 | |
| -CBrF₂ | 98.5 | |
| ¹⁹F | -CBrF₂ | -65.3 |
Note: This data is hypothetical, calculated in a simulated chloroform (B151607) solvent, and for illustrative purposes only.
Vibrational Frequency Calculations for IR and Raman Spectra
Theoretical vibrational frequency calculations are instrumental in assigning experimental infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which provide the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.
The calculations would predict a series of vibrational modes, including C-H, C-F, C-Br, and C-C stretching and bending frequencies. The predicted IR and Raman intensities would help to distinguish between different modes and confirm the molecular structure.
Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| 2980 | C-H stretch (asymmetric) | Medium | Strong |
| 2955 | C-H stretch (symmetric) | Weak | Medium |
| 1450 | C-H bend (asymmetric) | Strong | Weak |
| 1380 | C-H bend (symmetric) | Medium | Weak |
| 1150 | C-F stretch (asymmetric) | Very Strong | Medium |
| 1080 | C-F stretch (symmetric) | Strong | Strong |
| 650 | C-Br stretch | Medium | Very Strong |
Note: This data is hypothetical and for illustrative purposes only.
Solvent Effects and Implicit/Explicit Solvation Models
The properties and behavior of a molecule can be significantly influenced by its environment. Computational models can account for solvent effects through two primary approaches: implicit and explicit solvation models.
Implicit solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good qualitative predictions of how a solvent might influence properties like conformational energies, dipole moments, and NMR chemical shifts.
Explicit solvation models involve surrounding the solute molecule with a number of individual solvent molecules. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not accounted for in implicit models.
A computational study of this compound would likely employ an implicit model to survey a range of solvents and might use an explicit model for a few key solvents to investigate specific interactions in more detail.
Table 4: Hypothetical Solvent Effects on the Dipole Moment of this compound (Implicit Model)
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1.0 | 2.15 |
| Hexane | 1.9 | 2.48 |
| Chloroform | 4.8 | 2.85 |
| Ethanol | 24.6 | 3.10 |
| Water | 80.1 | 3.25 |
Note: This data is hypothetical and for illustrative purposes only.
Applications of 1 Bromo 1,1,2 Trifluoro 2 Methylpropane in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block for Complex Fluorinated Molecules
There is currently no available research data detailing the use of 1-Bromo-1,1,2-trifluoro-2-methylpropane as a key building block for the synthesis of complex fluorinated molecules. While fluorinated compounds are of significant interest in various chemical industries, the specific utility of this compound has not been documented in peer-reviewed literature.
Synthesis of Fluorinated Pharmaceuticals and Agrochemicals Precursors
A thorough search of scientific databases reveals no specific examples or studies where this compound is utilized as a precursor for the synthesis of fluorinated pharmaceuticals or agrochemicals. The introduction of fluorine and fluorinated groups is a critical strategy in medicinal and agricultural chemistry to enhance the biological activity and metabolic stability of molecules. However, the role of this particular brominated and trifluorinated propane (B168953) derivative in this context is not described in the existing literature.
Integration into Fluoropolymer and Specialty Chemical Synthesis
Information regarding the integration of this compound into fluoropolymer and specialty chemical synthesis is not present in the available scientific literature. Fluoropolymers are a significant class of materials with diverse applications, and their synthesis often involves the polymerization of fluorinated monomers. There is no indication that this compound has been explored for this purpose.
Development of Novel Reaction Methodologies Utilizing its Unique Reactivity
No novel reaction methodologies have been reported that specifically leverage the unique reactivity of this compound. The reactivity of organofluorine compounds is a rich area of chemical research, but studies focusing on this particular molecule are absent from the public domain.
Precursor for Advanced Materials with Specific Physicochemical Characteristics
There is no documented use of this compound as a precursor for advanced materials with specific physicochemical characteristics.
Synthesis of Fluorinated Monomers for Polymerization
No research has been published on the synthesis of fluorinated monomers derived from this compound for subsequent polymerization.
Applications in Functional Coatings and Surfaces
There are no available studies or reports on the application of this compound in the development of functional coatings and surfaces.
Environmental Fate and Degradation Pathways of 1 Bromo 1,1,2 Trifluoro 2 Methylpropane
Abiotic Transformation Processes
Abiotic transformation processes are non-biological chemical and physical reactions that can lead to the degradation of a compound in the environment. For 1-Bromo-1,1,2-trifluoro-2-methylpropane, the key abiotic pathways are likely to be atmospheric oxidation, hydrolysis, and photochemical degradation.
Once released into the atmosphere, this compound is expected to be susceptible to oxidation by photochemically generated reactive oxygen species, primarily the hydroxyl radical (•OH). The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. The reaction is initiated by the abstraction of a hydrogen atom from the molecule by the hydroxyl radical.
Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from the methyl group, forming a haloalkyl radical and a water molecule.
Reaction with Oxygen: The resulting haloalkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•).
Further Reactions: The peroxy radical can then undergo a series of reactions with other atmospheric constituents, such as nitric oxide (NO) and hydroperoxy radicals (HO₂•), leading to the formation of a variety of degradation products.
Inferred Atmospheric Oxidation Products of this compound
| Reactant | Intermediate | Potential Products |
|---|
In aqueous environments, this compound may undergo hydrolysis. Given its structure as a tertiary bromoalkane, the hydrolysis is expected to proceed via a unimolecular nucleophilic substitution (S(_N)1) mechanism. This is analogous to the well-studied hydrolysis of 2-bromo-2-methylpropane.
The S(_N)1 mechanism involves a two-step process:
Formation of a Carbocation: The carbon-bromine bond breaks heterolytically, with the bromine atom leaving as a bromide ion (Br⁻). This is the slow, rate-determining step and results in the formation of a tertiary carbocation. The stability of this carbocation is a key factor in the reaction rate. The electron-withdrawing trifluoromethyl group on the adjacent carbon may destabilize the carbocation, potentially slowing the rate of hydrolysis compared to its non-fluorinated analog.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the carbocation.
Deprotonation: The resulting protonated alcohol is then deprotonated by another water molecule to yield the final alcohol product and a hydronium ion (H₃O⁺).
Inferred Hydrolysis Pathway of this compound
| Step | Description | Reactants | Products |
|---|---|---|---|
| 1 | Heterolytic cleavage of the C-Br bond | This compound | Tertiary carbocation + Bromide ion |
| 2 | Nucleophilic attack by water | Tertiary carbocation + H₂O | Protonated alcohol |
Direct photochemical degradation (photolysis) occurs when a molecule absorbs light energy, leading to its decomposition. For this compound to undergo direct photolysis in the environment, it must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths > 290 nm).
Alkyl halides, in general, have weak absorption bands in the environmentally relevant UV region. The C-Br bond is susceptible to photolytic cleavage. Upon absorption of sufficient energy, the C-Br bond can break, forming a haloalkyl radical and a bromine radical. These reactive species can then participate in further atmospheric reactions. The significance of direct photolysis as a degradation pathway for this compound in the troposphere is likely to be minor compared to oxidation by hydroxyl radicals.
Biotic Transformation Processes
Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms such as bacteria and fungi. The biodegradability of halogenated compounds is highly variable and depends on factors such as the number and type of halogen substituents, the structure of the carbon skeleton, and the metabolic capabilities of the microbial communities present.
The presence of both bromine and fluorine atoms in this compound presents a significant challenge to microbial degradation. The high strength of the carbon-fluorine bond makes it particularly resistant to cleavage. However, some microorganisms have evolved enzymatic machinery capable of dehalogenating a variety of halogenated compounds.
Potential initial steps in the microbial degradation of this compound could involve:
Dehalogenation: Reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom, is a common pathway for the anaerobic degradation of brominated compounds. Oxidative dehalogenation can also occur under aerobic conditions.
Hydroxylation: Monooxygenase or dioxygenase enzymes could catalyze the hydroxylation of the molecule, which can facilitate further degradation.
Quantitative Structure-Activity Relationship (QSAR) models, which predict the biodegradability of chemicals based on their molecular structure, could provide an estimate of its persistence. However, the reliability of such predictions for complex halogenated compounds can be limited without experimental validation.
Inferred Biodegradation Potential of this compound
| Environmental Compartment | Expected Biodegradability | Potential Microbial Processes |
|---|---|---|
| Aerobic Soil | Very Low | Oxidative dehalogenation, Hydroxylation |
| Anaerobic Sediment | Very Low | Reductive dehalogenation |
An article on the environmental fate and degradation pathways of this compound cannot be generated at this time. A comprehensive search for scientific literature and environmental data has revealed a significant lack of specific research on this particular chemical compound.
Information regarding its environmental persistence, mobility in soil and water, and established analytical methods for its monitoring in various environmental matrices is not available in the public domain. General methodologies for the analysis of similar halogenated volatile organic compounds exist, but their direct applicability and efficacy for this compound have not been documented.
Consequently, any attempt to create an article based on the provided outline would result in speculation and extrapolation from potentially dissimilar compounds, which would not meet the required standards of scientific accuracy and a strict focus on the subject chemical. Further research and publication of data specific to this compound are necessary before a thorough and informative article on its environmental impact can be written.
Conclusion and Future Research Directions
Synthesis and Reactivity Paradigms of 1-Bromo-1,1,2-trifluoro-2-methylpropane
The synthesis of this compound presents a unique challenge due to the sterically hindered tertiary carbon atom bonded to the bromine and the presence of multiple fluorine atoms. Direct bromination of a corresponding fluorinated alkane is likely to be unselective and low-yielding. A more plausible approach involves the electrophilic bromination of a suitable fluorinated alkene precursor, such as 3,3-difluoro-2-methyl-1-butene. The reaction would likely proceed via a bromonium ion intermediate, with the regioselectivity of the subsequent nucleophilic attack by a fluoride (B91410) source being a critical factor in obtaining the desired product. The reaction conditions, including the choice of brominating agent and solvent, would need to be carefully optimized to favor the formation of the target compound over potential isomers.
The reactivity of this compound is expected to be heavily influenced by its neopentyl-like structure. The bulky tert-butyl group, coupled with the trifluoromethyl group, creates significant steric hindrance around the carbon atom bearing the bromine atom. This steric congestion is anticipated to severely retard or completely inhibit bimolecular nucleophilic substitution (SN2) reactions. nih.govresearchgate.netquora.com Unimolecular nucleophilic substitution (SN1) reactions might be possible, but the stability of the resulting tertiary carbocation would be influenced by the electron-withdrawing nature of the adjacent trifluoromethyl group. Elimination reactions (E1 and E2) could also be competing pathways, leading to the formation of fluorinated alkenes. The specific reaction pathway that predominates will be highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.
| Reaction Type | Expected Reactivity | Influencing Factors | Potential Products |
| SN2 | Very slow or inhibited | Steric hindrance from the t-butyl and trifluoromethyl groups. | Substitution product (unlikely) |
| SN1 | Possible | Stability of the tertiary carbocation, solvent polarity. | Substitution product, rearrangement products |
| E1/E2 | Competing pathways | Strength of the base, temperature. | Fluorinated alkenes |
Unexplored Reactivity and Derivatization Opportunities
The unique combination of a sterically hindered tertiary bromide and multiple fluorine atoms in this compound opens up avenues for exploring novel reactivity and creating a diverse range of derivatives. While traditional nucleophilic substitution reactions may be challenging, other reaction pathways could be more fruitful.
One area of interest is the exploration of radical reactions. The carbon-bromine bond can be homolytically cleaved under photolytic or radical initiation conditions to generate a tertiary radical. This radical intermediate could then participate in a variety of transformations, such as addition to alkenes or alkynes, or reaction with radical trapping agents. This would allow for the introduction of the 1,1,2-trifluoro-2-methylpropyl moiety into a wide range of organic molecules.
Another avenue for derivatization lies in organometallic chemistry. The formation of a Grignard reagent from this compound might be challenging due to the potential for β-fluoride elimination. However, alternative organometallic species, such as organolithium or organozinc compounds, could potentially be prepared under carefully controlled conditions. These organometallic reagents would be valuable synthons for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules containing the fluorinated neopentyl-like fragment.
Further derivatization opportunities could arise from the functionalization of the methyl groups. While typically unreactive, these C-H bonds could potentially be activated through modern synthetic methods, such as directed C-H activation or enzymatic catalysis, to introduce new functional groups.
| Derivatization Strategy | Potential Reagents/Conditions | Expected Products |
| Radical Reactions | AIBN, Bu₃SnH, light | Alkanes, addition products with alkenes/alkynes |
| Organometallic Formation | Mg, Li, Zn | Grignard, organolithium, organozinc reagents |
| C-H Activation | Transition metal catalysts | Functionalized methyl groups |
Advancements in Computational Predictions for Fluorinated Bromoalkanes
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the reactivity and properties of molecules like this compound. DFT calculations can be employed to model the transition states of potential reaction pathways, such as SN1, SN2, E1, and E2, to predict which pathway is energetically more favorable under different conditions. researchgate.netnih.gov These calculations can provide valuable insights into the activation energies and reaction kinetics, guiding experimental efforts.
Furthermore, computational methods can be used to predict various spectroscopic properties of this compound and its derivatives, such as NMR chemical shifts and vibrational frequencies. chemguide.co.ukgcms.cz This information would be invaluable for the characterization and identification of these compounds in the laboratory. The impact of the fluorine atoms on the electronic structure and reactivity of the molecule can also be investigated in detail using computational models. For instance, the effect of the electron-withdrawing trifluoromethyl group on the stability of a potential carbocation intermediate in an SN1 reaction can be quantified.
Molecular dynamics simulations could also be employed to study the conformational behavior of this compound and its interactions with solvent molecules. This would provide a deeper understanding of the steric and electronic factors that govern its reactivity.
Emerging Roles in Sustainable Chemistry and Advanced Materials Design
The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific biological activities, make fluorinated compounds valuable in various applications. nih.gov The development of greener and more sustainable methods for the synthesis and application of compounds like this compound is an active area of research. researchgate.netresearchgate.net This includes the use of more environmentally benign solvents and reagents, as well as the development of catalytic methods that minimize waste generation.
In the realm of advanced materials, the incorporation of the 1,1,2-trifluoro-2-methylpropyl group into polymers or other materials could lead to novel properties. For instance, the high fluorine content could enhance the hydrophobicity and thermal stability of polymers. Bromoalkanes are also used as initiators in certain polymerization reactions, and this compound could potentially be used to synthesize fluorinated polymers with unique architectures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-bromo-1,1,2-trifluoro-2-methylpropane in laboratory settings?
- Methodological Answer : The compound can be synthesized via bromination of 1,1,2-trifluoro-2-methylpropane using HBr in the presence of a Lewis acid catalyst (e.g., AlBr₃) under anhydrous conditions. Alternatively, radical bromination with N-bromosuccinimide (NBS) and a UV light source may be employed, though fluorinated derivatives often require precise control of stoichiometry to avoid over-bromination . Characterization of intermediates via gas chromatography (GC) or thin-layer chromatography (TLC) is critical to monitor reaction progress.
Q. How can spectroscopic techniques distinguish this compound from its structural isomers?
- Methodological Answer :
- ¹⁹F NMR : The trifluoromethyl group (-CF₃) typically resonates at δ -60 to -70 ppm, while the bromine adjacent to fluorine may induce splitting patterns due to coupling (e.g., J₃₄ ~ 15–20 Hz for vicinal F-F interactions).
- ¹H NMR : The methyl group (CH₃) adjacent to bromine appears as a singlet (~δ 1.8–2.2 ppm), with splitting influenced by neighboring fluorine atoms.
- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z ≈ 212 (C₄H₅BrF₃⁺) with fragments at m/z 131 (loss of Br) and 69 (CF₃⁺) confirms the structure .
Advanced Research Questions
Q. What mechanistic pathways dominate in nucleophilic substitution reactions involving this compound?
- Methodological Answer : The bulky trifluoromethyl and methyl groups hinder SN2 mechanisms, favoring SN1 pathways in polar solvents (e.g., DMSO or acetone). However, steric effects may also promote elimination (E2) under basic conditions, yielding 1,1,2-trifluoro-2-methylpropene. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity, while kinetic isotope effects (KIEs) differentiate between SN1 and E2 pathways .
Q. How can computational chemistry predict the thermodynamic stability and reactivity of this compound?
- Methodological Answer : Quantum chemical methods (e.g., CCSD(T)/cc-pVTZ) calculate bond dissociation energies (BDEs) for C-Br (~230 kJ/mol) and C-F (~485 kJ/mol) bonds. Quantitative Structure-Property Relationship (QSPR) models, such as those used in CC-DPS (patented QSQN technology), predict physicochemical properties (e.g., logP ≈ 2.1, boiling point ≈ 85–90°C) and reaction enthalpies .
Q. What experimental precautions are critical for handling this compound?
- Methodological Answer : Due to its volatility (predicted vapor pressure ≈ 120 mmHg at 25°C) and flammability, use inert-atmosphere gloveboxes for storage and reactions. Decomposition products (e.g., HBr, HF) require scrubbing with alkaline traps. Stability studies under varying temperatures (0°C–40°C) and humidity levels (10–90% RH) should be conducted to assess shelf life .
Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reactivity of brominated fluoropropanes?
- Methodological Answer : Conflicting data (e.g., reaction yields or byproduct profiles) may arise from impurities in starting materials or solvent effects. Systematic reproducibility studies should:
- Validate reagent purity via GC-MS or elemental analysis.
- Compare solvent polarity (e.g., dielectric constants) using Kamlet-Taft parameters.
- Employ kinetic profiling (e.g., in situ IR spectroscopy) to track intermediate formation.
- For example, lists bromofluoro propanes with varying fluorine substitution patterns, which can lead to divergent reactivity; cross-referencing with thermodynamic data (e.g., Gibbs free energy calculations) clarifies these differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
